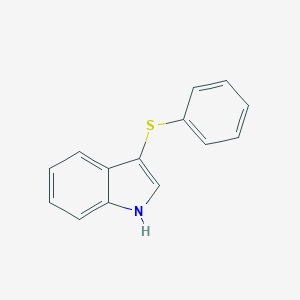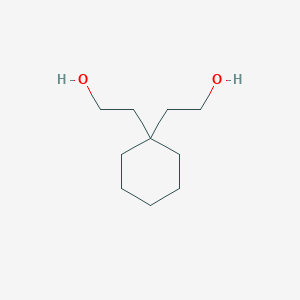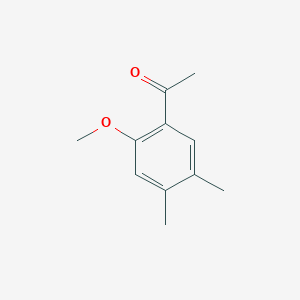
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, commonly known as Dibenzoylmethane (DBM), is a naturally occurring compound found in plants such as turmeric. DBM has been studied extensively for its potential use in various scientific applications, including its use as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential use as a therapeutic agent for various diseases. Research studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide is not fully understood. However, research studies have shown that this compound inhibits the expression of various genes that are involved in cancer cell growth and inflammation. This compound has also been shown to activate various signaling pathways that are involved in cell death and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has several advantages for lab experiments. This compound is readily available and can be synthesized easily. This compound is also relatively inexpensive compared to other therapeutic agents. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to study the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Further research is also needed to determine the optimal dosage and administration of this compound for various applications. Additionally, the development of new formulations of this compound that improve its solubility and bioavailability could enhance its effectiveness in vivo.
Conclusion
In conclusion, this compound is a naturally occurring compound that has been extensively studied for its potential use as a therapeutic agent for various diseases. This compound has anti-inflammatory, antioxidant, and anticancer properties and has been shown to inhibit the growth of various cancer cells. This compound has several advantages for lab experiments, including its availability and low cost. However, this compound also has some limitations, including its low solubility and bioavailability. Future research is needed to further investigate the mechanism of action of this compound and to determine its optimal dosage and administration for various applications.
Synthesemethoden
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide can be synthesized through the reaction of benzil with methylamine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been used extensively in research studies to produce this compound for various applications.
Eigenschaften
CAS-Nummer |
724429-78-1 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-11-8-12(2)10-15(9-11)17(19)18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3,(H,18,19) |
InChI-Schlüssel |
UVLGBYAOIKKOOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)



![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)




